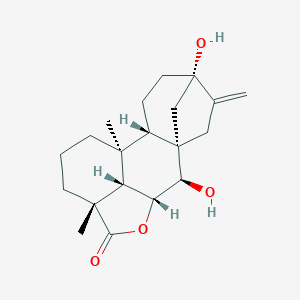![molecular formula C27H27N3 B100631 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline CAS No. 16383-51-0](/img/structure/B100631.png)
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is a complex organic compound that features a unique structure combining indole and aniline moieties. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its intricate structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline typically involves the following steps:
Formation of the Indole Moiety: The indole rings can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The indole units are then coupled with N,N-dimethylaniline through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as solvent.
Substitution: Halogens, nitro groups, Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
科学的研究の応用
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline has several applications in scientific research:
作用機序
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline: Similar structure but lacks the methyl groups on the indole rings.
4-[bis(2-methyl-1H-indol-3-yl)methyl]aniline: Similar structure but lacks the N,N-dimethyl groups on the aniline moiety.
Uniqueness
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is unique due to the presence of both methyl groups on the indole rings and the N,N-dimethyl groups on the aniline moiety. This combination enhances its chemical stability and biological activity compared to similar compounds .
特性
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3/c1-17-25(21-9-5-7-11-23(21)28-17)27(19-13-15-20(16-14-19)30(3)4)26-18(2)29-24-12-8-6-10-22(24)26/h5-16,27-29H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFNKPVXKBMJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)N(C)C)C4=C(NC5=CC=CC=C54)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
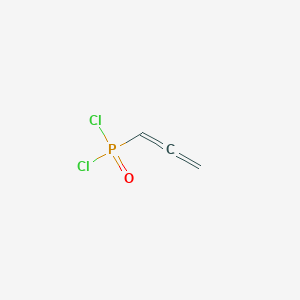
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
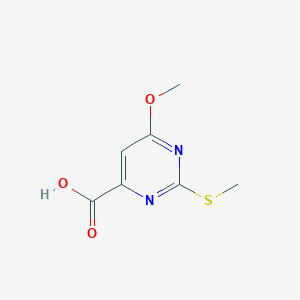
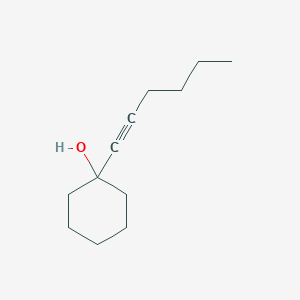
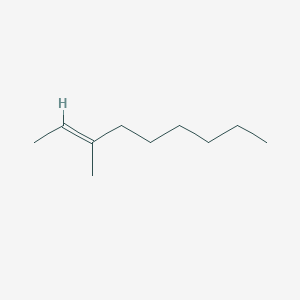



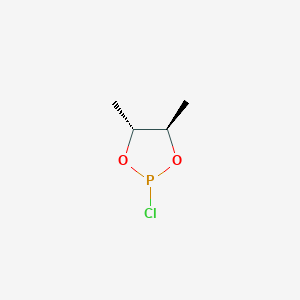
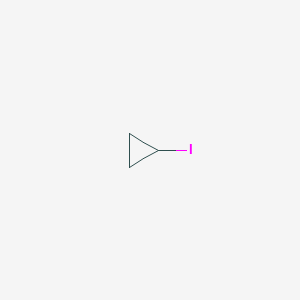
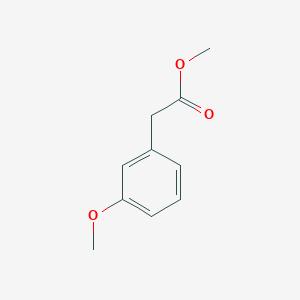
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)

